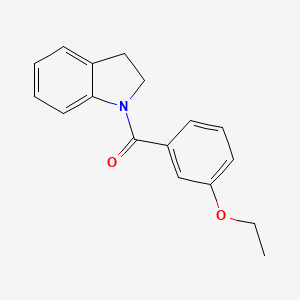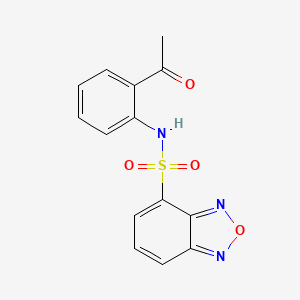
2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone
Overview
Description
1-(3-Ethoxybenzoyl)indoline is a compound that belongs to the indoline family, which is a subset of indole derivatives Indoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry The structure of 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone consists of an indoline core with a 3-ethoxybenzoyl group attached to it
Preparation Methods
The synthesis of 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-substituted anilines. This method is efficient and allows for the formation of indoline derivatives under mild conditions . Another method involves the use of transition-metal-free, iodine-mediated oxidative intramolecular amination of anilines, which provides indolines via cleavage of unactivated (sp3)C-H and N-H bonds . Industrial production methods typically involve large-scale synthesis using these catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Ethoxybenzoyl)indoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert indoline to indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Indoline can be reduced to form dihydroindoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, are common for indoline compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indoline can yield indole, while reduction can produce dihydroindoline.
Scientific Research Applications
1-(3-Ethoxybenzoyl)indoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Indoline derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents. They are being studied for their ability to interact with various biological targets.
Medicine: Due to its biological activity, 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone is being explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: This compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone involves its interaction with specific molecular targets. Indoline derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivative. For example, some indoline compounds act as enzyme inhibitors, while others may interact with cellular receptors to modulate biological responses.
Comparison with Similar Compounds
1-(3-Ethoxybenzoyl)indoline can be compared with other indoline and indole derivatives. Similar compounds include:
Indole: A parent compound with a simpler structure, known for its wide range of biological activities.
Indoline-2,3-dione: Another indoline derivative with applications in organic synthesis and medicinal chemistry.
3-Ethoxyindole: A structurally similar compound with different functional groups, leading to distinct reactivity and applications
The uniqueness of 2,3-dihydro-1H-indol-1-yl(3-ethoxyphenyl)methanone lies in its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-15-8-5-7-14(12-15)17(19)18-11-10-13-6-3-4-9-16(13)18/h3-9,12H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBJNHFFSDBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(2-NITROPHENYL)-1-ETHANONE](/img/structure/B4184735.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4184743.png)
![N-[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184744.png)
METHANONE](/img/structure/B4184750.png)

![4-(4-butylphenyl)-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4184764.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide](/img/structure/B4184770.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B4184779.png)
![3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B4184782.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184796.png)
![2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4184810.png)

![N-{3-[(2-methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B4184818.png)
![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4184822.png)
